molecular formula C15H19N5O B2465067 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide CAS No. 2034204-28-7

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide

Cat. No.: B2465067
CAS No.: 2034204-28-7
M. Wt: 285.351
InChI Key: BFVXKWMAFVNHJV-UHFFFAOYSA-N
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Description

“N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide” is a complex organic compound that contains a pyrazole ring, a piperidine ring, and a picolinamide moiety. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. Picolinamide refers to a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with an amide functional group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and piperidine rings, and the attachment of these rings to the picolinamide moiety. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and piperidine rings, as well as in the picolinamide moiety, would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the nitrogen atoms and the amide functional group could make the compound reactive with various other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. The presence of the nitrogen atoms and the amide functional group could affect these properties .

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide in lab experiments is its specificity for the TRPV1 channel. This allows for more targeted studies of the channel's activity. However, one limitation is that the compound may have off-target effects on other ion channels or receptors, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide. One area of interest is in the development of more potent and selective modulators of the TRPV1 channel. Another potential direction is in the study of the compound's effects on other ion channels or receptors. Finally, there may be potential applications for this compound in the treatment of various diseases or conditions, which could be explored in future research.

Synthesis Methods

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide can be achieved through a multi-step process. One method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1,4-dibromobutane to form 5-methyl-1-(4-bromobutyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with piperidine and 2-chloronicotinic acid to form the final product.

Scientific Research Applications

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)picolinamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of ion channels, particularly the TRPV1 channel. This channel is involved in the perception of pain and temperature, and this compound has been shown to modulate its activity.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-10-14(19-18-11)20-8-5-12(6-9-20)17-15(21)13-4-2-3-7-16-13/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVXKWMAFVNHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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